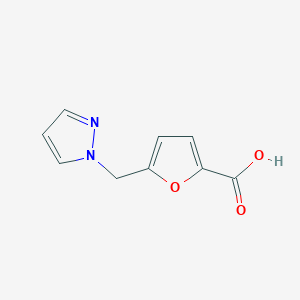

5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid

Vue d'ensemble

Description

5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

For instance, some pyrazole derivatives have demonstrated superior antipromastigote activity, being more active than standard drugs .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .

Result of Action

Some pyrazole derivatives have shown significant inhibition effects against plasmodium berghei .

Activité Biologique

5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid (CAS No. 386736-99-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antileishmanial and antimalarial therapies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a pyrazole moiety, contributing to its unique chemical reactivity and biological potential. Its molecular formula is with a molecular weight of approximately 192.17 g/mol. The presence of both the carboxylic acid functional group and the pyrazole structure enhances its reactivity in biological systems, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities against various pathogens, particularly Leishmania aethiopica and Plasmodium berghei . The compound's efficacy has been attributed to its ability to interact with specific molecular targets involved in disease pathology.

Antileishmanial Activity

In vitro studies demonstrate that this compound possesses potent antileishmanial properties. It has been shown to be significantly more effective than standard treatments such as miltefosine and amphotericin B, with antipromastigote activity being 174-fold and 2.6-fold more active, respectively.

Antimalarial Activity

The compound also exhibits promising antimalarial activity against Plasmodium berghei , as evidenced by molecular docking studies that suggest favorable binding interactions with key target proteins involved in the parasite's survival.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

Molecular Docking Studies: These studies reveal that the compound binds effectively to the LmPTR1 pocket (the active site of Leishmania), characterized by low binding free energy, indicating strong affinity and potential for therapeutic action.

Enzyme Interaction: The compound interacts with various enzymes and proteins, influencing their activity. For instance, it can inhibit critical pathways involved in cell growth and survival, such as the phosphoinositide 3-kinase (PI3K) pathway.

Cellular Effects: It affects cellular processes including signaling pathways, gene expression, and metabolism. Notably, it has been observed to increase oxidative stress markers in certain cellular contexts, suggesting potential neurotoxic effects at higher concentrations.

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

Case Study 1: Antileishmanial Efficacy

A study evaluating the efficacy of this compound against Leishmania species reported significant reductions in parasite viability at various concentrations. The compound was administered in vitro under controlled conditions, demonstrating dose-dependent effects on parasite growth inhibition.

Case Study 2: Antimalarial Activity

In another investigation focusing on Plasmodium berghei, researchers found that treatment with this compound led to a marked decrease in parasitemia levels in infected animal models compared to untreated controls, indicating its potential as an antimalarial agent.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid serves primarily as an organic synthesis intermediate in the development of pharmaceuticals. Its structure allows for modifications that can lead to the creation of new drug candidates with enhanced efficacy and reduced side effects.

Drug Development

The compound has been utilized in synthesizing various bioactive molecules. For instance, derivatives of pyrazole have shown promising results in treating conditions such as inflammation and cancer. Recent studies indicate that pyrazole-based compounds exhibit significant anti-inflammatory and anticancer activities, making them potential candidates for further development .

Case Studies

- A study evaluated the anti-inflammatory properties of pyrazole derivatives, including this compound, showing superior activity compared to standard treatments like diclofenac sodium .

Biological Activities

Research has demonstrated that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

- Antibacterial Activity : Some studies have reported that pyrazole derivatives possess antibacterial properties against various pathogens .

- Antitubercular Activity : Preliminary tests have indicated potential effectiveness against tuberculosis, warranting further investigation into their mechanisms of action .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions, where it acts as a precursor for more complex structures. Its ability to undergo functionalization allows chemists to introduce various substituents that can enhance its biological activity or alter its pharmacokinetic properties.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methyl group attached to the pyrazole ring undergoes oxidation under specific conditions. This reaction is critical for modifying the compound’s hydrophilicity and biological activity.

Mechanism : The methyl group (-CH₃) on the pyrazole ring is oxidized to a carboxylic acid (-COOH) via radical intermediates. This reaction is pH-dependent and proceeds optimally under acidic conditions .

Reduction Reactions

The furan ring can be reduced to a tetrahydrofuran derivative, altering the compound’s aromaticity and electronic properties.

Mechanism : Lithium aluminum hydride (LiAlH₄) selectively reduces the furan ring’s double bonds while leaving the pyrazole ring intact .

Substitution Reactions

Substitution occurs at both the pyrazole and furan rings, enabling functional group diversification.

Halogenation

| Reagent | Position | Product | Reference |

|---|---|---|---|

| SOCl₂ | Furan ring | 5-[(5-methylpyrazol-1-yl)methyl]-2-furoyl chloride | |

| Br₂ (FeBr₃) | Pyrazole C4 | 5-[(4-bromo-5-methylpyrazol-1-yl)methyl]-2-furoic acid |

Mechanism : Electrophilic substitution dominates in halogenation, with Lewis acids like FeBr₃ enhancing reactivity at the pyrazole ring .

Esterification and Derivatization of the Carboxylic Acid Group

The carboxylic acid group undergoes typical acid-catalyzed esterification.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| CH₃OH (H₂SO₄) | Reflux, 12 hrs | Methyl 5-[(5-methylpyrazol-1-yl)methyl]furan-2-carboxylate | |

| C₂H₅OH (DCC/DMAP) | RT, 24 hrs | Ethyl ester derivative |

Mechanism : The reaction proceeds via nucleophilic acyl substitution, with the alcohol attacking the protonated carbonyl group .

Nucleophilic and Electrophilic Reactions at the Pyrazole and Furan Rings

The pyrazole ring participates in cycloaddition and alkylation, while the furan ring undergoes electrophilic aromatic substitution.

Alkylation of the Pyrazole Ring

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| CH₃I (K₂CO₃) | DMF, 80°C, 6 hrs | 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-furoic acid |

Electrophilic Aromatic Substitution (Furan Ring)

| Reagent | Position | Product | Reference |

|---|---|---|---|

| HNO₃ (H₂SO₄) | C3 | 5-[(5-methylpyrazol-1-yl)methyl]-3-nitrofuran-2-carboxylic acid |

Mechanism : Nitration occurs preferentially at the electron-rich C3 position of the furan ring .

Comparative Reactivity Table

| Reaction Type | Reactivity Site | Key Reagents | Applications |

|---|---|---|---|

| Oxidation | Pyrazole methyl group | KMnO₄, CrO₃ | Enhancing hydrophilicity |

| Reduction | Furan ring | LiAlH₄, NaBH₄ | Modifying aromaticity |

| Substitution | Pyrazole C4, furan C3 | SOCl₂, Br₂, HNO₃ | Introducing halogens/nitro groups |

| Esterification | Carboxylic acid | ROH, DCC/DMAP | Prodrug synthesis |

Research Findings and Case Studies

- Biological Implications : Ester derivatives exhibit improved bioavailability in pharmacological studies .

- Material Science : Halogenated derivatives are used in polymer crosslinking due to enhanced thermal stability .

- Synthetic Utility : The compound serves as a precursor for pyrazolo[1,5-a]pyrimidine derivatives via cyclocondensation .

Propriétés

IUPAC Name |

5-(pyrazol-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCNKLLKDQIBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354638 | |

| Record name | 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386736-99-8 | |

| Record name | 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.